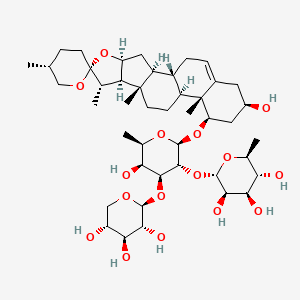

Ophiopogonin D'

Description

Properties

IUPAC Name |

(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-5-hydroxy-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,14R,16R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxy-6-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H70O16/c1-18-9-12-44(54-16-18)19(2)30-28(60-44)15-26-24-8-7-22-13-23(45)14-29(43(22,6)25(24)10-11-42(26,30)5)57-41-38(59-40-36(52)34(50)31(47)20(3)55-40)37(32(48)21(4)56-41)58-39-35(51)33(49)27(46)17-53-39/h7,18-21,23-41,45-52H,8-17H2,1-6H3/t18-,19+,20+,21-,23-,24-,25+,26+,27-,28+,29-,30+,31+,32+,33+,34-,35-,36-,37+,38-,39+,40+,41+,42+,43+,44-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHKHGNFKBPFJCB-LYLKFOBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(C(CC(C6)O)OC7C(C(C(C(O7)C)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5([C@@H](C[C@@H](C6)O)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)C)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)C)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H70O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401317339 | |

| Record name | Ophiopogonin D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

855.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

945619-74-9, 65604-80-0 | |

| Record name | Ophiopogonin D | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=945619-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ophiopogonin D | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065604800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ophiopogonin D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 945619-74-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Multifaceted Mechanism of Action of Ophiopogonin D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ophiopogonin D (OP-D), a C27 steroidal glycoside isolated from the tuber of Ophiopogon japonicus, has garnered significant attention for its diverse pharmacological activities.[1][2] Extensive research has demonstrated its potential as a therapeutic agent in a range of diseases, underpinned by its complex and multifaceted mechanism of action. This technical guide provides an in-depth exploration of the molecular pathways modulated by Ophiopogonin D, with a focus on its anti-cancer, anti-inflammatory, and cardioprotective effects. Quantitative data from key studies are summarized, and detailed experimental methodologies are provided to facilitate further research and development.

Core Mechanisms of Action: Modulation of Key Signaling Pathways

Ophiopogonin D exerts its pleiotropic effects by targeting multiple critical signaling cascades involved in cell proliferation, survival, inflammation, and apoptosis.

Anti-Cancer Activity

The anti-cancer properties of Ophiopogonin D are attributed to its ability to interfere with several oncogenic signaling pathways.

Signal Transducer and Activator of Transcription 3 (STAT3) is a key transcription factor that is often constitutively activated in many cancers, promoting cell proliferation, survival, and angiogenesis. Ophiopogonin D has been shown to be a potent inhibitor of the STAT3 signaling pathway.[3][4] In non-small cell lung carcinoma (NSCLC) cells, OP-D suppresses the phosphorylation of STAT3 at both tyrosine 705 and serine 727 residues.[3] This inhibition of STAT3 activation leads to the downregulation of various STAT3-regulated genes involved in anti-apoptosis, cell cycle progression, and angiogenesis.[3][4] The suppressive effect on STAT3 signaling is mediated, at least in part, by OP-D-induced oxidative stress, which causes a disturbance in the GSH/GSSG ratio.[3][4]

The PI3K/AKT and NF-κB signaling pathways are crucial for cell survival and proliferation and are often dysregulated in cancer. Ophiopogonin D has been demonstrated to inhibit both of these pathways in human lung cancer cells.[1][2][5] By suppressing the phosphorylation of AKT, OP-D can inhibit downstream signaling that promotes cell growth and survival.[1] Furthermore, OP-D blocks the phosphorylation and nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting its transcriptional activity.[5] This leads to a reduction in the expression of various carcinogenic gene products.[1][2]

Ophiopogonin D induces apoptosis in various cancer cell lines, including those of the breast, larynx, and colon.[1][2][6][7][8] This is achieved through the activation of the caspase cascade, including caspase-3, caspase-8, and caspase-9.[1][2][7][8] In human laryngocarcinoma cells, OP-D treatment leads to increased caspase-3/9 activity.[2][7] In colorectal cancer, OP-D activates p53 via ribosomal proteins L5 and L11, leading to apoptosis.[6][9][10] Additionally, OP-D can induce cell cycle arrest at the G2/M phase, as observed in human breast carcinoma MCF-7 cells, which is associated with the downregulation of cyclin B1.[8]

Anti-Inflammatory Activity

Ophiopogonin D exhibits significant anti-inflammatory effects by targeting key inflammatory signaling pathways.

A central mechanism of OP-D's anti-inflammatory action is the inhibition of the NF-κB signaling pathway.[1][11] In a mouse model of colitis, OP-D ameliorates the condition by inhibiting the epithelial NF-κB signaling pathway.[1][2] It also attenuates inflammation in diabetic nephropathy and PM2.5-induced lung inflammation by suppressing NF-κB activation.[1][2][12] This inhibition prevents the nuclear translocation of NF-κB and the subsequent expression of pro-inflammatory cytokines such as TNF-α and IL-6.[1][2][11]

In the context of lung inflammation induced by particulate matter (PM2.5), Ophiopogonin D has been shown to act through the AMPK/NF-κB signaling pathway.[1][2][12] By activating AMPK, OP-D can subsequently inhibit the NF-κB pathway, leading to a reduction in the inflammatory response in mouse pulmonary epithelial cells.[1][2][12]

In human umbilical vein endothelial cells (HUVECs), Ophiopogonin D demonstrates an endothelial protective effect by activating the CYP2J2-PPARα pathway.[1][2] By upregulating CYP2J2 and its metabolites (epoxyeicosatrienoic acids or EETs), as well as PPARα, OP-D significantly reduces Angiotensin II-induced NF-κB nuclear translocation and the expression of pro-inflammatory cytokines.[1][2]

Cardioprotective Effects

Ophiopogonin D has shown promise in protecting the cardiovascular system through various mechanisms.

In doxorubicin-induced cardiomyocyte injury, Ophiopogonin D provides protection by suppressing endoplasmic reticulum stress (ERS) and alleviating mitochondrial damage.[1][2] It also mitigates autophagy by reducing the production of reactive oxygen species (ROS).[1][2][13][14]

Recent studies have shown that Ophiopogonin D can inhibit doxorubicin-induced cardiomyocyte ferroptosis by restoring the β-catenin/GPX4 signaling pathway.[15]

In a rat model of myocardial ischemia-reperfusion injury, Ophiopogonin D exerts protective effects by upregulating CYP2J3 and increasing the levels of circulating EETs.[16][17] This leads to improved cardiac function and reduced myocardial infarct size.[16][17]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the effects of Ophiopogonin D.

| Cell Line/Model | Effect | Concentration of OP-D | Key Findings | Reference |

| Human Lung Cancer Cells (NSCLC) | Inhibition of STAT3 phosphorylation | Not specified | Substantial suppressive activity on STAT3 signaling. | [3] |

| Human Lung Cancer Cells | Inhibition of NF-κB, PI3K/AKT, and AP-1 pathways | Not specified | Suppresses proliferation and reduces expression of carcinogenic gene products. | [1][2] |

| Human Laryngocarcinoma Cells | Induction of apoptosis | Not specified | Boosted caspase-3/9 activity and decreased cell growth. | [1][2][7] |

| Human Breast Carcinoma MCF-7 Cells | Cell cycle arrest at G2/M | Not specified | Down-regulation of cyclin B1. | [8] |

| Colorectal Cancer Cells | Induction of apoptosis | 40 uM | Caused nucleolar stress and suppressed Ki67 expression. | [1] |

| Mouse Pulmonary Epithelial Cells | Amelioration of PM2.5-induced inflammation | Not specified | Inhibition of the AMPK/NF-κB signaling pathway. | [1][2][12] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Endothelial protection | 5-20 μM | Increased expression of CYP2J2 and PPARα. | [18] |

| Doxorubicin-treated Cardiomyocytes | Attenuation of autophagy | Not specified | Reduced generation of reactive oxygen species (ROS). | [1][2][13] |

| Rat Model of Myocardial Ischemia-Reperfusion | Cardioprotection | Not specified | Upregulation of CYP2J3/EETs. | [16][17] |

Experimental Protocols

This section outlines the general methodologies used in the cited studies to investigate the mechanism of action of Ophiopogonin D.

Cell Culture and Treatment

-

Cell Lines: Various human cancer cell lines (e.g., NSCLC, MCF-7, AMC-HN-8) and other cell types (e.g., HUVECs, HaCaT) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Treatment: Cells were treated with varying concentrations of Ophiopogonin D (typically in the micromolar range) for specified durations.

Western Blot Analysis

-

Purpose: To determine the expression levels of specific proteins in signaling pathways.

-

Methodology:

-

Cell lysates were prepared, and protein concentrations were determined.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., p-STAT3, STAT3, p-AKT, AKT, p-p65, p65, Cyclin B1, Caspase-3).

-

After washing, the membrane was incubated with a horseradish peroxidase-conjugated secondary antibody.

-

Protein bands were visualized using an enhanced chemiluminescence detection system.

-

Apoptosis Assays

-

Purpose: To quantify the extent of apoptosis induced by Ophiopogonin D.

-

Methodology (Annexin V/PI Staining):

-

Cells were treated with Ophiopogonin D.

-

Cells were harvested, washed, and resuspended in binding buffer.

-

Annexin V-FITC and propidium iodide (PI) were added to the cell suspension.

-

After incubation in the dark, the cells were analyzed by flow cytometry. Annexin V positive cells are apoptotic, while PI staining indicates necrotic or late apoptotic cells.[7]

-

Cell Cycle Analysis

-

Purpose: To determine the effect of Ophiopogonin D on cell cycle distribution.

-

Methodology:

-

Cells were treated with Ophiopogonin D.

-

Cells were harvested, fixed in ethanol, and treated with RNase A.

-

Cells were stained with propidium iodide.

-

The DNA content of the cells was analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

-

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by Ophiopogonin D and a typical experimental workflow.

Caption: Ophiopogonin D's Anti-Cancer Signaling Pathways.

Caption: Ophiopogonin D's Anti-Inflammatory Signaling Pathways.

Caption: General Experimental Workflow.

Conclusion

Ophiopogonin D is a promising natural compound with a complex mechanism of action that involves the modulation of multiple key signaling pathways. Its ability to inhibit pro-survival and pro-inflammatory pathways like STAT3, PI3K/AKT, and NF-κB, while inducing apoptosis and cell cycle arrest, underscores its therapeutic potential, particularly in oncology and inflammatory diseases. The cardioprotective effects of OP-D further broaden its potential clinical applications. This guide provides a comprehensive overview of the current understanding of Ophiopogonin D's mechanism of action, offering a valuable resource for researchers and professionals in the field of drug discovery and development. Further investigation into the precise molecular interactions and in vivo efficacy will be crucial for translating the therapeutic potential of Ophiopogonin D into clinical practice.

References

- 1. Frontiers | Ophiopogonin D: review of pharmacological activity [frontiersin.org]

- 2. Ophiopogonin D: review of pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Ophiopogonin D, a Steroidal Glycoside Abrogates STAT3 Signaling Cascade and Exhibits Anti-Cancer Activity by Causing GSH/GSSG Imbalance in Lung Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ophiopogonin D modulates multiple oncogenic signaling pathways, leading to suppression of proliferation and chemosensitization of human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Ophiopogonin D increase apoptosis by activating p53 via ribosomal protein L5 and L11 and inhibiting the expression of c-Myc via CNOT2 [frontiersin.org]

- 7. Ophiopogonin D inhibits cell proliferation and induces apoptosis of human laryngocarcinoma through downregulation of cyclin B1 and MMP-9 and upregulation of p38-MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jcimjournal.com [jcimjournal.com]

- 9. Ophiopogonin D increase apoptosis by activating p53 via ribosomal protein L5 and L11 and inhibiting the expression of c-Myc via CNOT2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. scielo.br [scielo.br]

- 12. selleckchem.com [selleckchem.com]

- 13. [PDF] Ophiopogonin D Attenuates Doxorubicin-Induced Autophagic Cell Death by Relieving Mitochondrial Damage In Vitro and In Vivo | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. karger.com [karger.com]

- 17. Ophiopogonin D Reduces Myocardial Ischemia-Reperfusion Injury via Upregulating CYP2J3/EETs in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. medchemexpress.com [medchemexpress.com]

Chemical structure and properties of Ophiopogonin D.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ophiopogonin D is a naturally occurring steroidal glycoside isolated from the tuber of Ophiopogon japonicus. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and pharmacological activities of Ophiopogonin D. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development. The guide summarizes key quantitative data, details experimental protocols for its biological evaluation, and visualizes its known mechanisms of action through signaling pathway diagrams.

Chemical Structure and Properties

Ophiopogonin D is a C27 steroid glycoside with a ruscogenin aglycone. Its complex structure features a spirostanol skeleton with multiple hydroxyl groups and a trisaccharide chain attached at the C-3 position.

Chemical Structure:

Ophiopogonin D: A Technical Guide to its Anti-Tumor Properties and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ophiopogonin D (OP-D) is a C27 steroidal glycoside extracted from the root tuber of Ophiopogon japonicus, a plant used extensively in traditional Chinese medicine.[1][2] While historically used for conditions like inflammation and coughs, recent pharmacological investigations have revealed its potent anti-tumor activities across a range of cancer types.[1][3][4] Emerging evidence highlights OP-D's ability to modulate multiple oncogenic signaling pathways, making it a promising candidate for further investigation in cancer therapy.[2][4] This document provides a comprehensive technical overview of the anti-tumor properties of Ophiopogonin D, focusing on its molecular mechanisms, summarizing quantitative data from key studies, and detailing relevant experimental protocols.

Molecular Mechanisms of Anti-Tumor Activity

Ophiopogonin D exerts its anti-cancer effects by targeting several critical signaling pathways involved in cell proliferation, survival, apoptosis, and metastasis. Its multi-targeted nature is evident in its activity against various cancers, including colorectal, lung, breast, prostate, and laryngeal carcinomas.[1][2][5][6][7]

Induction of Apoptosis via p53 Activation and c-Myc Inhibition

In colorectal cancer, Ophiopogonin D's mechanism is heavily linked to the tumor suppressor protein p53 and the oncogene c-Myc.[1] OP-D treatment induces the expression of p53, which in turn activates downstream targets like p21 and promotes apoptosis, as evidenced by the increase in cleaved-PARP.[1] This activation is dependent on ribosomal proteins L5 (RPL5) and L11 (RPL11).[1][8] Concurrently, OP-D inhibits the expression of c-Myc, a critical regulator of cancer cell growth and proliferation, via the CNOT2 protein and shortens c-Myc's half-life.[1][8] This dual action of activating a tumor suppressor and inhibiting an oncogene is a key component of its efficacy in p53 wild-type colon cancer cells.[1]

Abrogation of STAT3 Signaling

In non-small cell lung carcinoma (NSCLC), Ophiopogonin D has been shown to substantially suppress the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[5][9] The activation of STAT3 is a common feature in many cancers, promoting cell survival, proliferation, and angiogenesis.[5] OP-D inhibits the phosphorylation of STAT3 at tyrosine 705 and serine 727 residues, which blocks its activation.[5] This inhibitory effect is mediated by the induction of oxidative stress, specifically through a disturbance in the GSH/GSSG ratio.[5][9][10] The suppression of STAT3 signaling leads to the downregulation of various oncogenic genes, including those involved in anti-apoptosis and cell cycle regulation, ultimately inducing apoptosis.[5][9]

Modulation of PI3K/AKT, NF-κB, and MAPK Pathways

Ophiopogonin D demonstrates broad activity by modulating several interconnected signaling pathways crucial for tumor cell survival and proliferation.[2][4] In human lung cancer cells, OP-D has been found to suppress the NF-κB, PI3K/AKT, and AP-1 pathways.[2][4][11] The suppression of NF-κB occurs through the inhibition of IκB kinase activation, which prevents the phosphorylation and subsequent degradation of IκB-α, thereby sequestering NF-κB in the cytoplasm.[4] Furthermore, OP-D consistently inhibits the phosphorylation of AKT in a dose-dependent manner in colorectal cancer cells.[1][2][11] In human laryngocarcinoma, OP-D upregulates p38-MAPK signaling while downregulating MMP-9, contributing to apoptosis induction.[2][12] This multi-pathway inhibition underscores its potential as a broad-spectrum anti-cancer agent.

Induction of Cell Cycle Arrest

A key feature of Ophiopogonin D's anti-proliferative effect is its ability to induce cell cycle arrest. In human breast cancer MCF-7 cells, treatment with OP-D leads to arrest at the G2/M phase.[2][6] This arrest is mechanistically associated with the significant downregulation of cyclin B1, a critical protein for the G2/M transition.[2][6] By halting the cell cycle, OP-D prevents cancer cells from dividing, thereby inhibiting tumor growth.[6] This effect on the cell cycle is often a prelude to the induction of apoptosis, which in MCF-7 cells involves the activation of both caspase-8 and caspase-9.[2][6][11]

Quantitative Anti-Tumor Effects

The anti-tumor properties of Ophiopogonin D have been quantified in numerous in vitro and in vivo studies. The following tables summarize key data on its cytotoxicity, effects on molecular markers, and in vivo efficacy.

Table 1: In Vitro Cytotoxicity of Ophiopogonin D in Various Cancer Cell Lines

| Cancer Type | Cell Line | Parameter | Value/Effective Concentration | Reference |

|---|---|---|---|---|

| Prostate Cancer | PC3 | IC50 | 6.25 µM | [7] |

| Laryngocarcinoma | AMC-HN-8 | Cell Proliferation Inhibition | Significant at 12.5 - 50 µM | [12] |

| Colorectal Cancer | HCT116, SW480 | Cell Viability Inhibition | Significant at 20 - 40 µM | [2][11] |

| Breast Cancer | MCF-7 | Colony Formation Inhibition | Dose-dependent decrease | [6] |

| Non-Small Cell Lung | A549 | Cell Proliferation Blockade | Effective at 10 µM |[5] |

Table 2: In Vivo Anti-Tumor Efficacy of Ophiopogonin D

| Cancer Type | Animal Model | Dosage | Outcome | Reference |

|---|---|---|---|---|

| Prostate Cancer | PC3 Xenograft (BALB/c nude mice) | 2.5 and 5.0 mg/kg/day (i.p.) | Significant tumor growth inhibition | [7] |

| Prostate Cancer | DU145 Xenograft (BALB/c nude mice) | 2.5 and 5.0 mg/kg/day (i.p.) | Significant tumor growth inhibition | [7] |

| Non-Small Cell Lung | A549 Xenograft | Not specified | Significant attenuation of tumor size and growth |[5] |

Table 3: Molecular and Cellular Effects of Ophiopogonin D

| Cancer Type | Effect | Key Molecular Changes | Reference |

|---|---|---|---|

| Colorectal Cancer | Apoptosis Induction | ↑ p53, ↑ p21, ↑ Cleaved-PARP, ↓ c-Myc, ↓ p-AKT | [1] |

| Non-Small Cell Lung | Apoptosis Induction | ↓ p-STAT3, ↓ JAK1/2, Disturbance in GSH/GSSG ratio | [5][13] |

| Laryngocarcinoma | Apoptosis Induction | ↑ p-p38 MAPK, ↑ Caspase-3/9 activity, ↓ Cyclin B1, ↓ MMP-9 | [2][12] |

| Breast Cancer (MCF-7) | G2/M Cell Cycle Arrest, Apoptosis | ↓ Cyclin B1, ↑ Caspase-8, ↑ Caspase-9 | [2][6] |

| Oral Squamous Cell | Apoptosis Induction | ↑ Caspase-3, ↑ Cleaved-PARP, Suppression of AKT/PI3K/mTOR pathway | |

Key Experimental Protocols

The following are generalized methodologies for key experiments frequently cited in Ophiopogonin D research. Researchers should adapt these protocols based on specific cell lines and experimental goals.

Cell Viability Assay (MTT/CCK-8)

-

Cell Seeding : Seed cancer cells (e.g., AMC-HN-8, PC3) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.[12]

-

Treatment : Treat the cells with various concentrations of Ophiopogonin D (e.g., 0-50 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 12, 24, or 48 hours).[12][14]

-

Reagent Addition : Add 10 µL of MTT solution (5 mg/mL) or CCK-8 solution to each well and incubate for 2-4 hours at 37°C.

-

Measurement : For MTT, add 100 µL of solubilization solution (e.g., DMSO) to dissolve the formazan crystals. For CCK-8, no solubilization is needed.

-

Data Acquisition : Measure the absorbance at the appropriate wavelength (e.g., 490 nm or 570 nm for MTT; 450 nm for CCK-8) using a microplate reader.[12] Cell viability is expressed as a percentage relative to the vehicle-treated control group.

Apoptosis Assay (Annexin V/PI Staining)

-

Cell Culture and Treatment : Plate cells (e.g., 5x10⁵ cells/well) in a 6-well plate, allow them to attach, and then treat with varying concentrations of Ophiopogonin D for 24 hours.[12]

-

Cell Harvesting : Collect both floating and adherent cells. Wash the cells with ice-cold PBS.

-

Staining : Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

-

Incubation : Incubate the cells in the dark at room temperature for 15-30 minutes.[12]

-

Flow Cytometry : Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis

-

Protein Extraction : Treat cells (e.g., in a 6-well plate) with Ophiopogonin D. Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.[12]

-

Protein Quantification : Determine the protein concentration of the supernatant using a BCA protein assay kit.[12]

-

SDS-PAGE : Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer and separate the proteins by size on an SDS-polyacrylamide gel.

-

Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a specific primary antibody (e.g., anti-p53, anti-STAT3, anti-Cyclin B1) overnight at 4°C.

-

Secondary Antibody and Detection : Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion and Future Directions

Ophiopogonin D is a compelling natural product with significant anti-tumor properties, demonstrated to inhibit proliferation, induce G2/M cell cycle arrest, and trigger apoptosis in a variety of cancer cell lines.[2][6] Its strength lies in its ability to modulate multiple, critical oncogenic signaling pathways, including the p53/c-Myc axis, STAT3, and PI3K/AKT/NF-κB networks.[1][4][5] The synergistic potential of OP-D with existing chemotherapeutic agents like 5-FU and doxorubicin further enhances its clinical relevance.[1][15]

Future research should focus on several key areas. Firstly, comprehensive pharmacokinetic and toxicological studies are necessary to establish a safety profile for potential clinical use.[3] Secondly, further in vivo studies using patient-derived xenograft (PDX) models could provide more clinically relevant data on its efficacy. Finally, the identification of specific molecular targets through advanced techniques like proteomics and transcriptomics could help in designing more targeted therapeutic strategies and identifying biomarkers for patient selection. The existing body of evidence strongly supports the continued development of Ophiopogonin D as a novel anti-cancer therapeutic agent.

References

- 1. Ophiopogonin D increase apoptosis by activating p53 via ribosomal protein L5 and L11 and inhibiting the expression of c-Myc via CNOT2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ophiopogonin D: review of pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ophiopogonin D modulates multiple oncogenic signaling pathways, leading to suppression of proliferation and chemosensitization of human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. jcimjournal.com [jcimjournal.com]

- 7. Frontiers | Ophiopogonin D′, a Natural Product From Radix Ophiopogonis, Induces in Vitro and in Vivo RIPK1-Dependent and Caspase-Independent Apoptotic Death in Androgen-Independent Human Prostate Cancer Cells [frontiersin.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Ophiopogonin D, a Steroidal Glycoside Abrogates STAT3 Signaling Cascade and Exhibits Anti-Cancer Activity by Causing GSH/GSSG Imbalance in Lung Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pharmrxiv.de [pharmrxiv.de]

- 12. Ophiopogonin D inhibits cell proliferation and induces apoptosis of human laryngocarcinoma through downregulation of cyclin B1 and MMP-9 and upregulation of p38-MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ophiopogonin D, a Steroidal Glycoside Abrogates STAT3 Signaling Cascade and Exhibits Anti-Cancer Activity by Causing GSH/GSSG Imbalance in Lung Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. selleckchem.com [selleckchem.com]

- 15. Frontiers | Ophiopogonin D increase apoptosis by activating p53 via ribosomal protein L5 and L11 and inhibiting the expression of c-Myc via CNOT2 [frontiersin.org]

Ophiopogonin D as a potential therapeutic agent for diabetic nephropathy.

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary: Diabetic nephropathy (DN) is a leading cause of end-stage renal disease, and its pathogenesis is intricately linked to hyperglycemia-induced oxidative stress, inflammation, and renal fibrosis. Ophiopogonin D (OP-D), a steroidal glycoside extracted from the traditional Chinese herb Ophiopogon japonicus, has emerged as a promising therapeutic candidate. Preclinical studies have demonstrated that OP-D can ameliorate renal dysfunction in experimental models of DN. Its therapeutic effects are attributed to its potent anti-inflammatory and antioxidant properties, primarily through the inhibition of the NF-κB and TGF-β1 signaling pathways. This technical guide provides a comprehensive overview of the current evidence supporting OP-D as a potential treatment for DN, including detailed experimental protocols, quantitative data from key studies, and a visual representation of its molecular mechanisms of action.

Introduction to Diabetic Nephropathy and Ophiopogonin D

Diabetic nephropathy is a severe microvascular complication of diabetes mellitus, characterized by progressive damage to the kidney's glomeruli and tubules, leading to proteinuria, a decline in glomerular filtration rate, and eventually, renal failure.[1] The pathophysiology of DN is complex, involving a cascade of events initiated by chronic hyperglycemia.[1] Key contributors to the progression of DN include increased oxidative stress, chronic inflammation, and the excessive deposition of extracellular matrix proteins, leading to renal fibrosis.[2][3]

Ophiopogonin D is the primary pharmacologically active component of Ophiopogon japonicus, a plant that has been used in traditional medicine for treating diabetes-related conditions.[4][5] OP-D, a steroidal glycoside, has been shown to possess a range of pharmacological activities, including antioxidant and anti-inflammatory effects.[4][5] These properties make it a compelling candidate for intervention in the pathological processes of DN.

Therapeutic Efficacy of Ophiopogonin D in a Preclinical Model of Diabetic Nephropathy

A key study by Qiao et al. (2020) investigated the therapeutic potential of Ophiopogonin D in a streptozotocin (STZ)-induced rat model of diabetic nephropathy. The study demonstrated that oral administration of OP-D for 12 weeks significantly improved renal function and structure.

Improvement in Renal Function and Glycemic Control

Treatment with Ophiopogonin D led to a significant reduction in fasting blood glucose and HbA1c levels in diabetic rats.[1] This was accompanied by a marked improvement in key markers of renal function. Serum creatinine and blood urea nitrogen (BUN) levels were significantly decreased, while serum albumin levels were increased in the OP-D treated groups compared to the untreated diabetic group.[1] Furthermore, OP-D treatment improved creatinine clearance and reduced urinary protein excretion, indicating a restoration of glomerular filtration barrier function.[6]

Table 1: Effect of Ophiopogonin D on Glycemic Control and Renal Hypertrophy

| Group | Fasting Blood Glucose (mmol/L) | HbA1c (%) | Kidney Hypertrophy (Kidney weight/Body weight) |

| Normal Control (NC) | 5.8 ± 0.4 | 4.5 ± 0.3 | 0.0039 ± 0.0002 |

| Diabetic Nephropathy (DN) | 25.4 ± 1.8 | 11.8 ± 0.9 | 0.0092 ± 0.0008 |

| Gliclazide (5 mg/kg) | 15.2 ± 1.1 | 8.2 ± 0.6 | 0.0039 ± 0.0002 |

| OP-D Low Dose (2.5 mg/kg) | 20.1 ± 1.5 | 9.9 ± 0.7 | 0.0068 ± 0.0003 |

| OP-D Medium Dose (5 mg/kg) | 16.5 ± 1.2 | 8.5 ± 0.6 | 0.0053 ± 0.0002 |

| OP-D High Dose (10 mg/kg) | 14.8 ± 1.1 | 7.9 ± 0.5 | 0.0040 ± 0.0002 |

| Data are presented as mean ± SEM (n=12). Data extracted from Qiao et al. (2020). |

Table 2: Effect of Ophiopogonin D on Renal Function Parameters

| Group | Serum Creatinine (μmol/L) | Blood Urea Nitrogen (mmol/L) | Serum Albumin (g/L) | Creatinine Clearance (mL/min) | Urinary Protein (mg/24h) |

| Normal Control (NC) | 45.3 ± 3.1 | 7.2 ± 0.5 | 38.5 ± 2.1 | 1.8 ± 0.1 | 25.6 ± 2.1 |

| Diabetic Nephropathy (DN) | 102.6 ± 7.5 | 25.8 ± 1.9 | 25.4 ± 1.8 | 0.8 ± 0.06 | 125.4 ± 9.8 |

| Gliclazide (5 mg/kg) | 65.8 ± 4.9 | 15.4 ± 1.2 | 33.1 ± 2.3 | 1.4 ± 0.1 | 65.8 ± 5.4 |

| OP-D Low Dose (2.5 mg/kg) | 88.9 ± 6.2 | 21.3 ± 1.6 | 28.9 ± 2.0 | 1.0 ± 0.08 | 98.7 ± 8.1 |

| OP-D Medium Dose (5 mg/kg) | 72.4 ± 5.5 | 17.6 ± 1.4 | 31.5 ± 2.2 | 1.3 ± 0.1 | 75.3 ± 6.2 |

| OP-D High Dose (10 mg/kg) | 62.1 ± 4.7 | 14.9 ± 1.1 | 34.2 ± 2.4 | 1.5 ± 0.1 | 60.1 ± 4.9 |

| Data are presented as mean ± SEM (n=12). Data extracted from Qiao et al. (2020). |

Attenuation of Oxidative Stress

Oxidative stress is a key driver of cellular damage in diabetic nephropathy.[2] The study by Qiao et al. (2020) demonstrated that Ophiopogonin D treatment effectively mitigated renal oxidative stress. The levels of malondialdehyde (MDA), a marker of lipid peroxidation, were significantly reduced in the kidneys of OP-D-treated diabetic rats.[4] Concurrently, the activities of crucial antioxidant enzymes, including superoxide dismutase (SOD), glutathione (GSH), and catalase (CAT), were restored towards normal levels.[4]

Table 3: Effect of Ophiopogonin D on Renal Oxidative Stress Markers

| Group | MDA (nmol/mg protein) | GSH (U/mg protein) | SOD (U/mg protein) | CAT (U/mg protein) |

| Normal Control (NC) | 2.5 ± 0.2 | 25.1 ± 1.8 | 120.5 ± 8.9 | 45.2 ± 3.3 |

| Diabetic Nephropathy (DN) | 8.9 ± 0.7 | 10.2 ± 0.8 | 55.3 ± 4.1 | 20.1 ± 1.5 |

| Gliclazide (5 mg/kg) | 4.8 ± 0.4 | 18.5 ± 1.4 | 90.8 ± 6.7 | 35.4 ± 2.6 |

| OP-D Low Dose (2.5 mg/kg) | 7.1 ± 0.5 | 13.4 ± 1.0 | 68.7 ± 5.1 | 26.8 ± 2.0 |

| OP-D Medium Dose (5 mg/kg) | 5.5 ± 0.4 | 16.8 ± 1.2 | 82.4 ± 6.1 | 32.1 ± 2.4 |

| OP-D High Dose (10 mg/kg) | 4.2 ± 0.3 | 19.6 ± 1.5 | 98.2 ± 7.3 | 38.5 ± 2.9 |

| Data are presented as mean ± SEM (n=12). Data extracted from Qiao et al. (2020). |

Suppression of Renal Inflammation

Chronic inflammation is a hallmark of diabetic nephropathy, contributing to tissue injury and fibrosis.[2] Ophiopogonin D demonstrated significant anti-inflammatory effects in the diabetic kidney. The expression of pro-inflammatory cytokines, including interleukin-6 (IL-6) and interleukin-1β (IL-1β), was markedly reduced in the renal tissue of OP-D-treated rats.[4]

Table 4: Effect of Ophiopogonin D on Renal Inflammatory Markers

| Group | IL-6 (pg/mg protein) | IL-1β (pg/mg protein) |

| Normal Control (NC) | 35.4 ± 2.8 | 20.1 ± 1.6 |

| Diabetic Nephropathy (DN) | 125.8 ± 9.9 | 75.6 ± 6.0 |

| Gliclazide (5 mg/kg) | 70.2 ± 5.5 | 42.3 ± 3.3 |

| OP-D Low Dose (2.5 mg/kg) | 101.5 ± 8.0 | 61.2 ± 4.8 |

| OP-D Medium Dose (5 mg/kg) | 82.3 ± 6.5 | 49.6 ± 3.9 |

| OP-D High Dose (10 mg/kg) | 65.9 ± 5.2 | 39.7 ± 3.1 |

| Data are presented as mean ± SEM (n=12). Data extracted from Qiao et al. (2020). |

Molecular Mechanisms of Action

Ophiopogonin D exerts its nephroprotective effects through the modulation of key signaling pathways involved in inflammation and fibrosis.

Inhibition of the NF-κB Signaling Pathway

The transcription factor nuclear factor-kappa B (NF-κB) is a master regulator of inflammation, and its activation is implicated in the pathogenesis of diabetic nephropathy.[4] Hyperglycemia and oxidative stress can trigger the activation of the NF-κB pathway, leading to the transcription of genes encoding pro-inflammatory cytokines such as IL-6 and TNF-α.[4] Ophiopogonin D has been shown to suppress the activation of NF-κB in the diabetic kidney.[6] This inhibitory effect on the NF-κB pathway is a key mechanism underlying the anti-inflammatory properties of OP-D.

Modulation of the TGF-β1/Smad Signaling Pathway

Transforming growth factor-beta 1 (TGF-β1) is a key profibrotic cytokine that plays a central role in the development of renal fibrosis in diabetic nephropathy.[4] TGF-β1 signaling through its downstream mediators, the Smad proteins, leads to the overproduction of extracellular matrix components, such as collagen and fibronectin, by mesangial cells and fibroblasts. The study by Qiao et al. (2020) revealed that Ophiopogonin D treatment significantly reduced the elevated plasma levels of TGF-β1 in diabetic rats, suggesting that OP-D may mitigate renal fibrosis by interfering with this critical pathway.[2]

Potential Interaction with the NLRP3 Inflammasome

While direct evidence linking Ophiopogonin D to the NLRP3 inflammasome in diabetic nephropathy is still emerging, the known anti-inflammatory properties of OP-D suggest a potential interaction. The NLRP3 inflammasome is a multi-protein complex that, upon activation by hyperglycemia-induced danger signals, triggers the release of the pro-inflammatory cytokines IL-1β and IL-18, contributing to renal inflammation and injury. Given that OP-D reduces the levels of IL-1β, it is plausible that it may directly or indirectly inhibit the activation of the NLRP3 inflammasome. Further research is warranted to elucidate this potential mechanism.

Detailed Experimental Protocols

The following protocols are based on the methodology described by Qiao et al. (2020) in their study of Ophiopogonin D in a rat model of diabetic nephropathy.

Animal Model of Diabetic Nephropathy

-

Animals: Male Sprague-Dawley rats (200-220 g) are used.

-

Induction of Diabetes: After a one-week acclimatization period, diabetes is induced by a single intraperitoneal injection of streptozotocin (STZ) at a dose of 65 mg/kg body weight, dissolved in 0.1 M citrate buffer (pH 4.5). Control animals receive an equivalent volume of citrate buffer.

-

Confirmation of Diabetes: Three days after STZ injection, fasting blood glucose levels are measured. Rats with a fasting blood glucose level above 16.7 mmol/L are considered diabetic and are included in the study.

-

Treatment Groups: Diabetic rats are randomly assigned to different treatment groups (n=12 per group):

-

Diabetic Nephropathy (DN) control group (vehicle)

-

Positive control group (e.g., Gliclazide, 5 mg/kg/day)

-

Ophiopogonin D low dose (2.5 mg/kg/day)

-

Ophiopogonin D medium dose (5 mg/kg/day)

-

Ophiopogonin D high dose (10 mg/kg/day)

-

-

Drug Administration: Ophiopogonin D is administered orally by gavage daily for 12 weeks.

Biochemical Assays

-

Sample Collection: At the end of the 12-week treatment period, blood and 24-hour urine samples are collected. Kidneys are harvested, weighed, and homogenized for analysis.

-

Renal Function Tests: Serum creatinine, blood urea nitrogen, and serum albumin are measured using standard biochemical assay kits. Urinary protein is quantified, and creatinine clearance is calculated.

-

Oxidative Stress Markers: The levels of MDA and the activities of GSH, SOD, and CAT in kidney homogenates are determined using commercial assay kits (e.g., from Nanjing Jiancheng Bioengineering Institute). The principle of the MDA assay is based on the reaction with thiobarbituric acid (TBA). The SOD assay typically utilizes the WST-1 method. The CAT assay is often based on the decomposition of hydrogen peroxide. The GSH assay measures total or reduced glutathione levels.

-

Inflammatory Markers: The concentrations of IL-6 and IL-1β in kidney homogenates are quantified using specific enzyme-linked immunosorbent assay (ELISA) kits (e.g., from Nanjing Jiancheng Bioengineering Institute).

Future Directions and Conclusion

The preclinical data strongly suggest that Ophiopogonin D holds significant promise as a therapeutic agent for diabetic nephropathy. Its ability to concurrently target multiple key pathological pathways, including hyperglycemia, oxidative stress, and inflammation, makes it an attractive candidate for further development.

Future research should focus on:

-

Elucidating the detailed molecular mechanisms: Further investigation is needed to fully understand the interaction of Ophiopogonin D with the NLRP3 inflammasome and its potential protective effects on podocytes, including the prevention of apoptosis.

-

Pharmacokinetic and safety studies: Comprehensive pharmacokinetic and toxicology studies are required to establish a safe and effective dosing regimen for potential clinical use.

-

Clinical trials: Ultimately, well-designed clinical trials are necessary to validate the efficacy and safety of Ophiopogonin D in patients with diabetic nephropathy.

References

- 1. nwlifescience.com [nwlifescience.com]

- 2. biopioneer.com.tw [biopioneer.com.tw]

- 3. zenodo.org [zenodo.org]

- 4. elkbiotech.com [elkbiotech.com]

- 5. researchgate.net [researchgate.net]

- 6. Ophiopogonin D of Ophiopogon japonicus ameliorates renal function by suppressing oxidative stress and inflammatory response in streptozotocin-induced diabetic nephropathy rats - PMC [pmc.ncbi.nlm.nih.gov]

Ophiopogonin D: A Comprehensive Pharmacological Profile and Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ophiopogonin D (OP-D), a steroidal glycoside isolated from the tuber of Ophiopogon japonicus, has emerged as a promising natural compound with a wide spectrum of pharmacological activities. Extensive research has demonstrated its potential therapeutic applications in various diseases, including cancer, inflammation, cardiovascular disorders, metabolic diseases, and neurodegenerative conditions. This technical guide provides an in-depth review of the pharmacological profile of Ophiopogonin D, with a focus on its mechanisms of action, quantitative efficacy, and the experimental methodologies used to elucidate its effects. Detailed summaries of quantitative data are presented in tabular format for ease of comparison, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.

Introduction

Ophiopogonin D is a C27 steroid glycoside that has garnered significant attention for its diverse biological activities.[1][2] Traditionally used in Chinese medicine, modern pharmacological studies have begun to unravel the molecular mechanisms underlying its therapeutic potential.[2] This guide synthesizes the current scientific literature on Ophiopogonin D, presenting its pharmacological properties, underlying signaling pathways, and relevant experimental data in a structured and accessible format.

Pharmacological Activities

Ophiopogonin D exhibits a remarkable range of pharmacological effects, which are summarized below.

Anti-Cancer Activity

OP-D has demonstrated potent anti-cancer effects in various cancer types through the modulation of multiple oncogenic signaling pathways.[2][3] It has been shown to inhibit cancer cell proliferation, induce apoptosis, and suppress metastasis.[2][4]

Anti-Inflammatory Activity

OP-D exerts significant anti-inflammatory effects by inhibiting key inflammatory pathways, such as the NF-κB signaling cascade.[2][5] It has shown efficacy in animal models of colitis, diabetic nephropathy, and lung inflammation.[2]

Cardiovascular Protection

Ophiopogonin D has shown promise in protecting the cardiovascular system. It can ameliorate myocardial ischemia-reperfusion injury and protect against doxorubicin-induced cardiotoxicity.[2]

Neuroprotective Effects

Emerging evidence suggests that OP-D possesses neuroprotective properties, with studies indicating its potential to ameliorate brain injury in models of cerebral infarction.

Metabolic Regulation

OP-D has been shown to improve metabolic parameters in models of non-alcoholic fatty liver disease (NAFLD) by regulating lipid metabolism, oxidative stress, and inflammatory responses.[6]

Quantitative Data

The following tables summarize the quantitative data on the efficacy and pharmacokinetic profile of Ophiopogonin D.

Table 1: In Vitro Anti-Cancer Activity of Ophiopogonin D

| Cell Line | Cancer Type | Assay | Effective Concentration | Effect | Reference |

| HCT116 | Colorectal Cancer | CCK-8 | 20-40 µM | Significant inhibition of cell viability and proliferation | [4] |

| MCF-7 | Breast Cancer | Not Specified | Not Specified | G2/M phase cell cycle arrest | [2] |

| MDA-MB-231 | Breast Cancer | Not Specified | Not Specified | Inhibition of migration, invasion, and proliferation | [2] |

| MDA-MB-435 | Melanoma | Not Specified | Not Specified | Suppression of invasion and proliferation | [2] |

| A549 | Lung Cancer | Western Blot | 10 µM | Suppression of STAT3 signaling | [3] |

| Human Laryngocarcinoma Cells | Laryngeal Cancer | Not Specified | Not Specified | Induced apoptosis, cytotoxicity, decreased cell growth | [2] |

Table 2: In Vivo Efficacy of Ophiopogonin D

| Disease Model | Animal Model | Dosage | Route of Administration | Key Findings | Reference |

| Colitis | Mouse | 40 mg/kg | Oral gavage | Reduced inflammation-related cytokine levels | [7] |

| Prostate Cancer (Ophiopogonin D') | Nude Mice (PC3 xenograft) | 5.0 mg/kg/day | Intraperitoneal | ~79.8% tumor growth inhibition | [8] |

| Prostate Cancer (Ophiopogonin D') | Nude Mice (DU145 xenograft) | 2.5 and 5.0 mg/kg/day | Intraperitoneal | Significant tumor growth inhibition | [9] |

| Non-alcoholic fatty liver disease | High-fat diet-induced obese mice | Not Specified | Not Specified | Ameliorated NAFLD by improving lipid metabolism, oxidative stress, and inflammation | [6] |

| Diabetic Nephropathy | Streptozotocin-induced rats | Not Specified | Not Specified | Ameliorated renal function by suppressing oxidative stress and inflammation | [5] |

Table 3: Pharmacokinetic Parameters of Ophiopogonin D

| Parameter | Value | Animal Model | Dosing | Reference |

| Clearance (Cl) | 0.024 ± 0.010 L/min/kg | Rat | 77.0 μg/kg (intravenous) | [2] |

| Half-life (T1/2) | 17.29 ± 1.70 min | Rat | 77.0 μg/kg (intravenous) | [2] |

Signaling Pathways

Ophiopogonin D exerts its pharmacological effects by modulating several key signaling pathways. The following diagrams illustrate these interactions.

Caption: Anti-Cancer Signaling Pathways of Ophiopogonin D.

Caption: Anti-Inflammatory Signaling Pathways of Ophiopogonin D.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on Ophiopogonin D.

In Vitro Assays

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[1][10]

-

Drug Treatment: Treat the cells with various concentrations of Ophiopogonin D. Include a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).[1][11]

-

CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.[10]

-

Incubation: Incubate the plate for 1-4 hours at 37°C.[10]

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[10][11]

-

Data Analysis: Calculate the cell viability as a percentage of the control group.

-

Cell Treatment: Treat cells with Ophiopogonin D at the desired concentrations for a specified time.

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and centrifugation.[12]

-

Washing: Wash the cells twice with cold PBS.[12]

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13][14]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.[12]

-

Cell Lysis: After treatment with Ophiopogonin D, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-p65, p65, IκBα) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Models

-

Cell Preparation: Harvest cancer cells (e.g., PC3 for prostate cancer) and resuspend them in a suitable medium (e.g., PBS or Matrigel).

-

Tumor Implantation: Subcutaneously inject the cell suspension (e.g., 1 x 10⁶ cells) into the flank of immunodeficient mice (e.g., nude mice).

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers regularly.

-

Drug Administration: Once the tumors reach a certain size (e.g., 100 mm³), randomize the mice into treatment and control groups. Administer Ophiopogonin D (e.g., 5 mg/kg/day, intraperitoneally) and vehicle control for a specified period.[8]

-

Efficacy Evaluation: At the end of the study, sacrifice the mice, excise the tumors, and measure their weight and volume. Analyze tumor tissues for relevant biomarkers by immunohistochemistry or western blotting.

-

Induction of Colitis: Administer DSS (e.g., 3% w/v) in the drinking water of mice for a specified period (e.g., 7 days) to induce colitis.

-

Drug Administration: Administer Ophiopogonin D (e.g., 40 mg/kg) or vehicle control orally to the mice daily during the DSS treatment period.[7]

-

Clinical Assessment: Monitor body weight, stool consistency, and rectal bleeding daily.

-

Histological Analysis: At the end of the experiment, collect the colon tissues for histological examination to assess the degree of inflammation and tissue damage.

-

Biomarker Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the colon tissue or serum by ELISA or qPCR.

Conclusion

Ophiopogonin D is a multifaceted natural compound with a robust pharmacological profile, demonstrating significant potential in the treatment of a range of diseases. Its ability to modulate key signaling pathways involved in cell proliferation, apoptosis, and inflammation underscores its therapeutic promise. This technical guide provides a comprehensive overview of the current knowledge on Ophiopogonin D, offering valuable insights for researchers and professionals in the field of drug discovery and development. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic efficacy and safety profile for potential clinical applications.

References

- 1. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 2. Ophiopogonin D: review of pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Ophiopogonin D increase apoptosis by activating p53 via ribosomal protein L5 and L11 and inhibiting the expression of c-Myc via CNOT2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. Ophiopogonin D ameliorates non‑alcoholic fatty liver disease in high‑fat diet‑induced obese mice by improving lipid metabolism, oxidative stress and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Ophiopogonin D′, a Natural Product From Radix Ophiopogonis, Induces in Vitro and in Vivo RIPK1-Dependent and Caspase-Independent Apoptotic Death in Androgen-Independent Human Prostate Cancer Cells [frontiersin.org]

- 9. Ophiopogonin D′, a Natural Product From Radix Ophiopogonis, Induces in Vitro and in Vivo RIPK1-Dependent and Caspase-Independent Apoptotic Death in Androgen-Independent Human Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. apexbt.com [apexbt.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bosterbio.com [bosterbio.com]

- 14. Annexin V Staining Protocol [bdbiosciences.com]

Ophiopogonin D: A Technical Guide to its Discovery, Mechanisms, and Methodologies in Traditional Medicine Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ophiopogonin D, a C27 steroid glycoside, is a key bioactive compound isolated from the tuber of Ophiopogon japonicus (Mai Men Dong in Chinese).[1] For centuries, Ophiopogon japonicus has been a staple in Traditional Chinese Medicine (TCM), valued for its yin-nourishing properties, its ability to moisten the lungs, and to clear heart fire.[2] Modern pharmacological research has begun to unravel the scientific basis for these traditional uses, identifying Ophiopogonin D as a significant contributor to the plant's therapeutic effects. This technical guide provides an in-depth overview of the discovery and history of Ophiopogonin D in traditional medicine, its multifaceted pharmacological activities, and detailed experimental protocols for its study.

Discovery and History in Traditional Medicine

The use of Ophiopogon japonicus dates back thousands of years in China, where it is traditionally used to treat conditions such as dry cough, sore throat, and cardiovascular ailments.[3] In TCM theory, it is known to nourish the yin, promote the production of body fluids, moisten the lungs, and ease the mind. Ophiopogonin D is one of the primary active saponins responsible for these therapeutic properties.[4] Its isolation and characterization have allowed for a more precise investigation into the molecular mechanisms underlying the traditional applications of Ophiopogon japonicus.

Pharmacological Activities and Signaling Pathways

Ophiopogonin D exhibits a wide range of pharmacological effects, including anti-inflammatory, anti-cancer, cardiovascular protective, and neuroprotective activities.[1][5][6] These effects are mediated through the modulation of various signaling pathways.

Anti-inflammatory Activity

Ophiopogonin D has been shown to ameliorate colitis by inhibiting the epithelial NF-κB signaling pathway.[1][5] It also attenuates PM2.5-induced lung inflammation by suppressing the AMPK/NF-κB signaling pathway.[1][5] In the context of non-alcoholic fatty liver disease (NAFLD), Ophiopogonin D's beneficial effects are attributed to its regulation of the NF-κB signaling pathway.[7]

Anti-Cancer Activity

The anti-cancer properties of Ophiopogonin D are linked to its ability to induce apoptosis and inhibit cell proliferation. It has been found to upregulate the p38 MAPK signaling pathway while downregulating cyclin B1 and MMP-9 in human laryngocarcinoma cells.[8] Furthermore, Ophiopogonin D can induce apoptosis and exert anti-tumor effects by inhibiting the STAT3 signaling pathway in non-small cell lung carcinoma (NSCLC) cells.[5]

Cardiovascular Protection

Ophiopogonin D demonstrates protective effects on the cardiovascular system. It has been observed to protect against isoproterenol-induced cardiomyocyte injury by regulating multiple signaling pathways.[1]

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of Ophiopogonin D. It has been shown to protect against cerebral ischemia-reperfusion injury by inhibiting STAT3 phosphorylation.[9]

Quantitative Data Summary

The following tables summarize key quantitative data related to the pharmacological activities of Ophiopogonin D.

| Cell Line/Model | Treatment | Effect | Concentration/Dose | Reference |

| Human laryngocarcinoma AMC-HN-8 cells | Ophiopogonin D | Inhibition of cell proliferation, induction of apoptosis | 0-50 µmol/l | [8] |

| Human breast cancer MCF-7 cells | Ophiopogonin D | Inhibition of cell proliferation, G2/M phase arrest, apoptosis | Not specified | [10] |

| Colorectal cancer cells | Ophiopogonin D | Inhibition of cell viability, anti-proliferative effects | 20-40 µM | [11] |

| MDA-MB-435 melanoma cells | Ophiopogonin D | Inhibition of cell proliferation and invasion | 40 and 80 µM | [12] |

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways modulated by Ophiopogonin D.

Caption: Ophiopogonin D inhibits inflammation via the AMPK/NF-κB pathway.

Caption: Ophiopogonin D exerts anti-tumor and neuroprotective effects by inhibiting STAT3.

References

- 1. broadpharm.com [broadpharm.com]

- 2. Frontiers | Extraction, purification, structural characterization, bioactivities, modifications and structure–activity relationship of polysaccharides from Ophiopogon japonicus: a review [frontiersin.org]

- 3. Determination of Saponin Content in Hang Maidong and Chuan Maidong via HPLC-ELSD Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of Saponin Content in Hang Maidong and Chuan Maidong via HPLC-ELSD Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. texaschildrens.org [texaschildrens.org]

- 6. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. researchgate.net [researchgate.net]

- 10. Extraction, purification, structural characterization, bioactivities, modifications and structure–activity relationship of polysaccharides from Ophiopogon japonicus: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Phospho-NF-kB p65 (Ser536) Antibody | Affinity Biosciences [affbiotech.com]

Preliminary Studies on Ophiopogonin D's Effect on Neuroinflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, including neurodegenerative diseases, stroke, and traumatic brain injury. This complex biological response involves the activation of glial cells, primarily microglia and astrocytes, which release a cascade of inflammatory mediators such as cytokines, chemokines, and reactive oxygen species. While this response is initially protective, chronic and uncontrolled neuroinflammation contributes to neuronal damage and disease progression. Ophiopogonin D (OPD), a steroidal glycoside isolated from the tuber of Ophiopogon japonicus, has garnered significant interest for its diverse pharmacological activities, including potent anti-inflammatory and antioxidant effects[1][2]. This technical guide provides an in-depth overview of the preliminary research on the effects of Ophiopogonin D on neuroinflammation, with a focus on its molecular mechanisms, experimental validation, and future research directions.

Molecular Mechanisms of Ophiopogonin D in Neuroinflammation

Preliminary studies suggest that Ophiopogonin D exerts its neuroprotective effects by modulating key signaling pathways involved in the inflammatory cascade. The primary mechanisms identified to date involve the inhibition of the STAT3 and NF-κB signaling pathways.

Inhibition of STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in cytokine signaling. Upon activation by phosphorylation, STAT3 translocates to the nucleus and induces the expression of genes involved in inflammation and cell survival. Ophiopogonin D has been shown to suppress the phosphorylation of STAT3, thereby inhibiting its activation and downstream effects[1][3]. This inhibition is thought to be a key mechanism by which OPD reduces the production of pro-inflammatory cytokines.

Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Studies have indicated that Ophiopogonin D can inhibit the nuclear translocation of the NF-κB p65 subunit, thereby suppressing the expression of downstream inflammatory mediators[4].

NLRP3 Inflammasome: A Potential Target?

The NLRP3 inflammasome is a multiprotein complex that, upon activation, triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, playing a critical role in neuroinflammation. While various natural compounds have been shown to inhibit NLRP3 inflammasome activation, current preliminary studies on Ophiopogonin D have not yet established a direct link. The potential for OPD to modulate the NLRP3 inflammasome pathway in microglia represents a promising and important area for future investigation.

Experimental Evidence: Quantitative Data Summary

The anti-neuroinflammatory effects of Ophiopogonin D have been quantified in both in vivo and in vitro models. The following tables summarize the key findings from a study on cerebral ischemia-reperfusion injury, a condition characterized by a significant neuroinflammatory component.

Table 1: In Vivo Effects of Ophiopogonin D on Inflammatory and Oxidative Stress Markers in a Rat Model of Cerebral Ischemia-Reperfusion

| Marker | Model Group (MCAO/R) | Ophiopogonin D Treated Group | Effect of Ophiopogonin D | Reference |

| Pro-inflammatory Cytokines | ||||

| TNF-α | Increased | Significantly Decreased | Anti-inflammatory | [3] |

| IL-1β | Increased | Significantly Decreased | Anti-inflammatory | [3] |

| IL-6 | Increased | Significantly Decreased | Anti-inflammatory | [3] |

| Oxidative Stress Markers | ||||

| GSH | Decreased | Significantly Increased | Antioxidant | [3] |

| CAT | Decreased | Significantly Increased | Antioxidant | [3] |

| SOD | Decreased | Significantly Increased | Antioxidant | [3] |

| MDA | Increased | Significantly Decreased | Antioxidant | [3] |

MCAO/R: Middle Cerebral Artery Occlusion/Reperfusion; TNF-α: Tumor Necrosis Factor-alpha; IL-1β: Interleukin-1beta; IL-6: Interleukin-6; GSH: Glutathione; CAT: Catalase; SOD: Superoxide Dismutase; MDA: Malondialdehyde.

Table 2: In Vitro Effects of Ophiopogonin D on Inflammatory Markers in PC12 Cells under Oxygen-Glucose Deprivation/Reoxygenation (OGD/R)

| Marker | OGD/R Model Group | Ophiopogonin D Treated Group | Effect of Ophiopogonin D | Reference |

| Pro-inflammatory Cytokines (Protein Levels) | ||||

| TNF-α | Increased | Significantly Decreased | Anti-inflammatory | [3] |

| IL-1β | Increased | Significantly Decreased | Anti-inflammatory | [3] |

| IL-6 | Increased | Significantly Decreased | Anti-inflammatory | [3] |

Experimental Protocols

This section outlines detailed methodologies for key experiments used to evaluate the anti-neuroinflammatory effects of Ophiopogonin D.

In Vitro Neuroinflammation Model Using BV2 Microglial Cells

1. Cell Culture and Maintenance:

-

BV2 murine microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Induction of Neuroinflammation:

-

Cells are seeded in appropriate culture plates (e.g., 6-well or 96-well plates) and allowed to adhere overnight.

-

The cells are then pre-treated with various concentrations of Ophiopogonin D for a specified period (e.g., 1-2 hours).

-

Neuroinflammation is induced by adding lipopolysaccharide (LPS) to the culture medium at a final concentration of, for example, 1 µg/mL.

3. Measurement of Inflammatory Mediators (ELISA):

-

After the desired incubation period with LPS and OPD, the cell culture supernatant is collected.

-

The concentrations of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

4. Western Blot Analysis for Signaling Proteins:

-

Following treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration in the lysates is determined using a BCA protein assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is then incubated overnight at 4°C with primary antibodies against target proteins (e.g., phospho-STAT3, STAT3, NF-κB p65, IκBα, β-actin).

-

After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

5. Immunofluorescence for NF-κB Nuclear Translocation:

-

Cells are grown on coverslips in a 24-well plate and subjected to the same treatment protocol.

-

After treatment, cells are fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and blocked with 5% BSA.

-

Cells are then incubated with a primary antibody against the NF-κB p65 subunit overnight at 4°C.

-

After washing, cells are incubated with a fluorescently labeled secondary antibody.

-

Nuclei are counterstained with DAPI.

-

Coverslips are mounted on glass slides, and images are captured using a fluorescence microscope to visualize the subcellular localization of NF-κB p65.

Conclusion and Future Directions

Preliminary studies provide compelling evidence for the anti-neuroinflammatory effects of Ophiopogonin D. Its ability to modulate the STAT3 and NF-κB signaling pathways highlights its potential as a therapeutic agent for neurological disorders with an inflammatory component. However, the research is still in its early stages. Future investigations should focus on:

-

Elucidating the full spectrum of its molecular targets: A comprehensive understanding of all the signaling pathways modulated by OPD is necessary. A key area of interest is its potential interaction with the NLRP3 inflammasome.

-

In-depth in vivo studies: Further research in various animal models of neurodegenerative diseases is required to validate its therapeutic efficacy, determine optimal dosing, and assess its safety profile.

-

Pharmacokinetic and bioavailability studies: Understanding how OPD is absorbed, distributed, metabolized, and excreted is crucial for its development as a drug.

-

Clinical trials: Ultimately, well-designed clinical trials will be necessary to establish the safety and efficacy of Ophiopogonin D in human patients with neuroinflammatory conditions.

This technical guide summarizes the current understanding of Ophiopogonin D's role in mitigating neuroinflammation. The presented data and protocols offer a foundation for researchers and drug development professionals to further explore the therapeutic potential of this promising natural compound.

References

- 1. Pharmacological Inhibition of the NLRP3 Inflammasome: Structure, Molecular Activation, and Inhibitor-NLRP3 Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NLRP3 Inflammasome and Glia Maturation Factor Coordinately Regulate Neuroinflammation and Neuronal Loss in MPTP Mouse Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]

- 4. Microglia NLRP3 Inflammasome and Neuroimmune Signaling in Substance Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]

Ophiopogonin D: A Novel Therapeutic Candidate for Osteoporosis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Ophiopogonin D (OP-D), a steroidal glycoside isolated from the tuber of Ophiopogon japonicus, has emerged as a promising natural compound for the treatment of osteoporosis.[1][2][3] Extensive research has demonstrated its potent anti-oxidative and bone-protective properties, suggesting its potential as a novel therapeutic agent in bone-related disorders.[1][3] This technical guide provides a comprehensive overview of the current understanding of Ophiopogonin D's mechanism of action, supported by quantitative data from preclinical studies and detailed experimental protocols. The information presented herein is intended to facilitate further research and development of Ophiopogonin D for the clinical management of osteoporosis.

Mechanism of Action

Ophiopogonin D exerts its anti-osteoporotic effects through a dual mechanism that involves the promotion of osteoblast-mediated bone formation and the inhibition of osteoclast-driven bone resorption. The core of its activity lies in the modulation of key signaling pathways that govern bone cell function, primarily through the reduction of oxidative stress.

Promotion of Osteogenesis

Ophiopogonin D has been shown to significantly enhance the proliferation and differentiation of osteoblasts, the cells responsible for new bone formation.[1][2] This is achieved through the activation of the Wnt/β-catenin signaling pathway.[2] By mitigating the overproduction of reactive oxygen species (ROS), Ophiopogonin D facilitates the nuclear translocation of β-catenin, which in turn activates the transcription of genes essential for osteogenic differentiation.[1][2]

Inhibition of Osteoclastogenesis

The compound effectively suppresses the differentiation and activity of osteoclasts, the cells that resorb bone tissue.[1][2] Ophiopogonin D's inhibitory action on osteoclastogenesis is linked to its ability to reduce ROS levels, which are known to promote osteoclast formation.[1][3] While direct interaction with the RANKL/RANK/OPG signaling pathway is still under investigation, its impact on downstream effectors and the overall inflammatory microenvironment suggests a potential modulatory role.

Key Signaling Pathways

The bone-protective effects of Ophiopogonin D are orchestrated through its influence on critical intracellular signaling cascades.

FoxO3a/β-catenin Signaling Pathway

A key mechanism underlying Ophiopogonin D's action is its ability to mitigate oxidative stress through the FoxO3a/β-catenin signaling pathway.[1][2][3] Excessive ROS can lead to osteoblast apoptosis and promote osteoclastogenesis. Ophiopogonin D's antioxidant properties counteract this, leading to the activation of FoxO3a and subsequent nuclear translocation of β-catenin, thereby promoting osteoblast survival and function.[1][2]

Caption: FoxO3a/β-catenin signaling pathway modulated by Ophiopogonin D.

RANKL/RANK/OPG Signaling Pathway

The RANKL/RANK/OPG axis is the principal regulator of osteoclast differentiation and activation. RANKL, expressed by osteoblasts, binds to its receptor RANK on osteoclast precursors, triggering their differentiation into mature osteoclasts. Osteoprotegerin (OPG), also secreted by osteoblasts, acts as a decoy receptor for RANKL, preventing its interaction with RANK and thereby inhibiting osteoclastogenesis. An imbalance in the RANKL/OPG ratio is a hallmark of osteoporotic bone loss. While direct evidence of Ophiopogonin D's interaction with this pathway is still emerging, its ability to suppress the expression of osteoclastic genes suggests a potential downregulating effect on RANKL-mediated signaling.

Caption: The RANKL/RANK/OPG signaling pathway in osteoclastogenesis.

Quantitative Data from Preclinical Studies

The efficacy of Ophiopogonin D has been quantified in both in vitro and in vivo models of osteoporosis. The following tables summarize the key findings.

In Vitro Efficacy of Ophiopogonin D

| Cell Line | Assay | Concentration of OP-D | Outcome | Reference |

| MC3T3-E1 | Cell Proliferation (CCK-8) | 1, 10, 100 nM | Dose-dependent increase in proliferation | [1] |

| MC3T3-E1 | Alkaline Phosphatase (ALP) Activity | 1, 10, 100 nM | Significant increase in ALP activity | [1] |

| MC3T3-E1 | Mineralization (Alizarin Red S) | 100 nM | Enhanced matrix mineralization | [1] |

| RAW264.7 | TRAP-positive Multinucleated Cells | 1, 10, 100 nM | Dose-dependent decrease in osteoclast formation | [1] |

| RAW264.7 | Osteoclastic Gene Expression (qRT-PCR) | 100 nM | Significant downregulation of TRAP, Cathepsin K, and MMP-9 | [1] |

In Vivo Efficacy of Ophiopogonin D in Ovariectomized (OVX) Mice

| Parameter | Sham Group | OVX + Vehicle | OVX + OP-D (10 mg/kg) | OVX + OP-D (20 mg/kg) | Reference |

| Bone Mineral Density (BMD) (g/cm³) | 0.28 ± 0.02 | 0.19 ± 0.02 | 0.23 ± 0.02 | 0.26 ± 0.03 | [1] |

| Bone Volume/Total Volume (BV/TV) (%) | 18.5 ± 2.1 | 9.8 ± 1.5 | 13.2 ± 1.8 | 16.5 ± 2.0 | [1] |

| Trabecular Number (Tb.N) (1/mm) | 6.5 ± 0.5 | 4.2 ± 0.4 | 5.1 ± 0.5 | 5.9 ± 0.6 | [1] |

| Trabecular Separation (Tb.Sp) (mm) | 0.15 ± 0.02 | 0.24 ± 0.03 | 0.19 ± 0.02 | 0.16 ± 0.02 | [1] |

| Serum CTX-1 (ng/mL) | 3.5 ± 0.4 | 6.8 ± 0.7 | 5.1 ± 0.6 | 4.0 ± 0.5 | [1] |

| Serum TRAP (U/L) | 4.2 ± 0.5 | 7.5 ± 0.8 | 5.8 ± 0.7 | 4.7 ± 0.6 | [1] |

| *p < 0.05 compared to OVX + Vehicle group |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research on Ophiopogonin D.

In Vitro Experiments

Caption: General workflow for in vitro experiments.

1. Cell Culture:

-